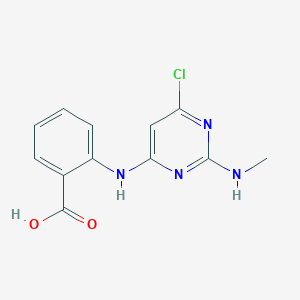
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
The synthesis of 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs .
Análisis De Reacciones Químicas
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chloro or amino groups, often using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or cesium carbonate (Cs2CO3) . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid include other pyrimidine derivatives, such as:
4-Pyrimidinamine, 6-chloro-2-(methylthio)-: This compound has similar structural features but different functional groups.
2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl: Another pyrimidine derivative with distinct pharmacological properties.
Propiedades
Fórmula molecular |
C12H11ClN4O2 |
|---|---|
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
2-[[6-chloro-2-(methylamino)pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H11ClN4O2/c1-14-12-16-9(13)6-10(17-12)15-8-5-3-2-4-7(8)11(18)19/h2-6H,1H3,(H,18,19)(H2,14,15,16,17) |
Clave InChI |
CAWQEBAEOSSZQV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



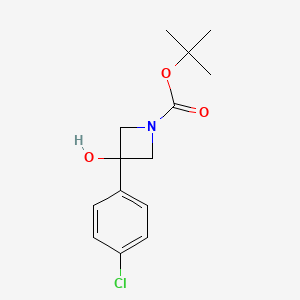

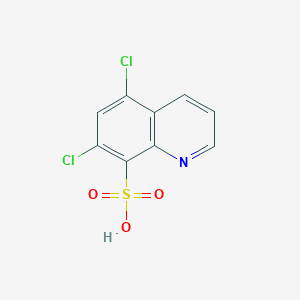
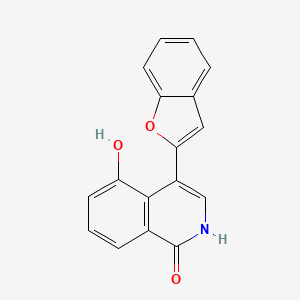
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)



![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
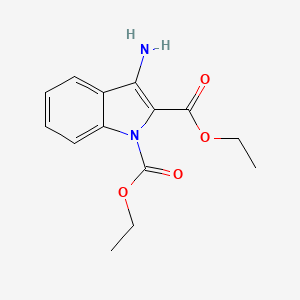
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
